molecular formula C9H4ClFIN B14043379 2-Chloro-6-fluoro-8-iodoquinoline

2-Chloro-6-fluoro-8-iodoquinoline

Cat. No.: B14043379
M. Wt: 307.49 g/mol
InChI Key: DOIVXYWGTUXESZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-8-iodoquinoline (CAS 1499622-55-7) is a halogen-rich quinoline derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C9H4ClFIN and a molecular weight of 307.49 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . The strategic substitution pattern on the quinoline core, featuring chloro, fluoro, and iodo groups, enhances its reactivity and ability to interact with biological targets, making it a valuable scaffold for constructing more complex structures . Quinoline derivatives are a privileged class of compounds in pharmacology, well-known for their antimicrobial and anticancer potential . Specifically, this compound is used in the synthesis of quinoline-based compounds with biological activity, particularly in the development of antimicrobials and anticancer drugs . The presence of iodine also makes it a potential precursor for radiolabeling applications, such as in Positron Emission Tomography (PET) imaging agent development . The mechanism of action for many therapeutic quinoline derivatives, such as fluoroquinolone antibiotics, involves the inhibition of bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV . By stabilizing the enzyme-DNA complex, these inhibitors prevent DNA replication and repair, leading to bacterial cell death . While the biological activity of this specific precursor is well-documented through its use in generating active compounds, researchers value it primarily as a versatile building block for probing new biological pathways and developing next-generation therapeutic agents. This product is For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C9H4ClFIN

Molecular Weight

307.49 g/mol

IUPAC Name

2-chloro-6-fluoro-8-iodoquinoline

InChI

InChI=1S/C9H4ClFIN/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H

InChI Key

DOIVXYWGTUXESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)I)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The quinoline nucleus can be synthesized by classical methods such as the Skraup synthesis starting from substituted anilines or phenols. For example, 2-amino-5-fluorophenol has been used to prepare 6-fluoroquinoline derivatives via Skraup synthesis, providing a key intermediate for further halogenation steps.

Halogenation Sequence and Selectivity

The key challenge is the selective incorporation of chlorine at position 2, fluorine at position 6, and iodine at position 8 of the quinoline ring. The following methods have been reported or inferred from related compounds:

  • Chlorination at position 2 : Achieved by chlorinating quinoline derivatives or using chlorinated precursors. Chlorine substitution at position 2 is often introduced early in the synthesis or via electrophilic substitution reactions.

  • Fluorination at position 6 : Introduction of fluorine at position 6 can be achieved by starting from fluorinated phenol precursors or by selective fluorination of quinoline intermediates. Attempts to fluorinate position 3 have shown difficulty, but position 6 fluorination is stable under acidic hydrolysis conditions.

  • Iodination at position 8 : Iodination is typically conducted via electrophilic aromatic substitution using iodine sources such as iodine (I2) or iodide salts in the presence of oxidizing agents. Metalation of the quinoline ring at position 8 followed by quenching with iodine is a common approach.

Metalation and Electrophilic Iodination

A highly efficient method involves directed metalation of halogenated quinolines followed by electrophilic iodination:

  • Use of magnesium amide bases such as TMPMgCl- LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex) to selectively metallate the quinoline ring at position 8.

  • The metallated intermediate is then treated with iodine to afford the 8-iodo derivative.

This approach allows for high conversion rates (up to 96%) and good isolated yields (around 90%) under mild conditions, with residence times as short as 1 minute in flow reactors.

Example Procedure for Preparation of 2-Chloro-6-fluoro-8-iodoquinoline

Based on the literature and related halogenated quinoline syntheses, a plausible multi-step synthetic route is:

Step Reaction Conditions Notes
1 Skraup synthesis of 6-fluoroquinoline core 2-amino-5-fluorophenol, glycerol, sulfuric acid, nitrobenzene, heat Yields ~57% for 6-fluoro-8-quinolinol intermediate
2 Chlorination at position 2 Electrophilic chlorination using phosphoryl chloride or N-chlorosuccinimide Introduces chlorine selectively at position 2
3 Directed metalation at position 8 Treatment with TMPMgCl- LiCl in THF, 0-25°C, 1 min residence time in flow Selective metallation at position 8
4 Electrophilic iodination Quenching with iodine (I2) or iodide salts under mild conditions Yields 8-iodo derivative with high efficiency
5 Purification Chromatographic methods or recrystallization Ensures high purity of final compound

Preparation Data and Yields

Compound Method Yield (%) Notes
6-Fluoro-8-quinolinol Skraup synthesis from 2-amino-5-fluorophenol 57 Key intermediate for fluorinated quinolines
3-Chloro-6-fluoro-8-quinolinol Halogenation and hydrolysis sequence 90 Demonstrates stability of halogens during hydrolysis
4,7-Dichloro-8-iodoquinoline (analogous iodination) TMPMgCl- LiCl metalation and iodination 92 isolated yield Efficient metalation/iodination method applicable to this compound

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-8-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-6-fluoro-8-iodoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce anticancer activities .

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Quinolines

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 2-Cl, 6-F, 8-I C₉H₄ClFIN 307.49 1499622-55-7 High molecular weight due to iodine; planar structure with steric hindrance at 8-position; limited aqueous solubility .
8-Chloro-6-fluoroquinoline 8-Cl, 6-F C₉H₅ClFN 189.60 22319-88-6 Smaller and more lipophilic than iodine-substituted analogs; used as a building block in heterocyclic synthesis .
8-Chloro-6-iodoquinoline 8-Cl, 6-I C₉H₅ClIN 289.50 111454-67-2 Iodine at 6-position increases polarizability; potential for cross-coupling reactions .
6-Iodoquinoline 6-I C₉H₆IN 255.06 13327-31-6 Minimal steric hindrance; iodine enhances electrophilic substitution reactivity .
2,6-Dichloroquinoline 2-Cl, 6-Cl C₉H₅Cl₂N 198.05 1810-72-6 Dichloro substitution increases hydrophobicity; used in coordination chemistry and catalysis .

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